molecular formula C27H29Cl2FN2OS B2768381 SSR 125543A CAS No. 321839-75-2

SSR 125543A

Cat. No.: B2768381
CAS No.: 321839-75-2
M. Wt: 519.5 g/mol
InChI Key: BMXALUHUEGRRCH-JIDHJSLPSA-N
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Preparation Methods

The synthesis of SSR 125543A involves multiple steps, starting with the preparation of the core thiazole structure. The key synthetic route includes the following steps:

Chemical Reactions Analysis

SSR 125543A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the thiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the propynyl group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SSR 125543A has been extensively studied for its potential therapeutic applications. Some of the key research areas include:

Mechanism of Action

SSR 125543A exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor 1 receptor. This receptor is involved in the body’s response to stress, and its activation leads to the release of stress hormones like cortisol. By blocking this receptor, this compound reduces the release of stress hormones, thereby exerting its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

SSR 125543A is unique in its high selectivity for the corticotropin-releasing factor 1 receptor compared to other similar compounds. Some of the similar compounds include:

    R121919: Another corticotropin-releasing factor 1 receptor antagonist with similar anxiolytic and antidepressant effects.

    Antalarmin: A non-peptide corticotropin-releasing factor 1 receptor antagonist used in research for stress-related disorders.

    NBI-30775: A selective corticotropin-releasing factor 1 receptor antagonist with potential therapeutic applications in psychiatric disorders.

This compound stands out due to its high selectivity, oral activity, and ability to cross the blood-brain barrier, making it a valuable compound for research and potential therapeutic use .

Properties

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H/t24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXALUHUEGRRCH-JIDHJSLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321839-75-2
Record name SSR 125543A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321839752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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